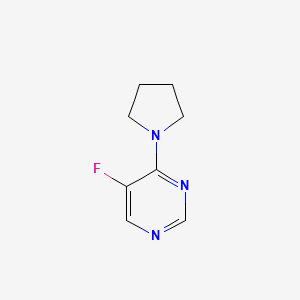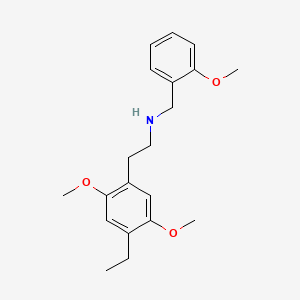![molecular formula C10H12S B1651940 [(2-METHYLPROP-1-EN-1-YL)SULFANYL]BENZENE CAS No. 13640-71-6](/img/structure/B1651940.png)
[(2-METHYLPROP-1-EN-1-YL)SULFANYL]BENZENE
概要
説明
[(2-METHYLPROP-1-EN-1-YL)SULFANYL]BENZENE is an organic compound with the molecular formula C10H12S and a molecular weight of 164.27 g/mol. This compound is characterized by the presence of a benzene ring substituted with a (2-methyl-1-propenyl)thio group, making it a unique derivative of benzene.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(2-METHYLPROP-1-EN-1-YL)SULFANYL]BENZENE can be achieved through various organic reactions. One common method involves the reaction of benzene with (2-methyl-1-propenyl)thiol under specific conditions to introduce the thio group onto the benzene ring. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often utilize advanced catalytic processes and optimized reaction conditions to maximize yield and purity. The exact details of industrial production methods are proprietary and may vary between manufacturers.
化学反応の分析
Types of Reactions
[(2-METHYLPROP-1-EN-1-YL)SULFANYL]BENZENE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thio group to a thiol or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Halogenated or nitrated benzene derivatives.
科学的研究の応用
[(2-METHYLPROP-1-EN-1-YL)SULFANYL]BENZENE has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of [(2-METHYLPROP-1-EN-1-YL)SULFANYL]BENZENE involves its interaction with specific molecular targets. The thio group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The benzene ring can also participate in π-π interactions with aromatic residues in biological molecules, influencing their activity and stability.
類似化合物との比較
Similar Compounds
Benzene, (2-methyl-1-propenyl)-: A similar compound with a (2-methyl-1-propenyl) group but without the thio substitution.
Benzene, (2-methyl-2-propenyl)-: Another derivative with a different positional isomer of the propenyl group.
Benzene, (1-methyl-1-propenyl)-: A compound with a (1-methyl-1-propenyl) group, differing in the position of the methyl group.
Uniqueness
[(2-METHYLPROP-1-EN-1-YL)SULFANYL]BENZENE is unique due to the presence of the thio group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The thio group can engage in specific interactions and reactions that are not possible with other similar compounds.
特性
CAS番号 |
13640-71-6 |
|---|---|
分子式 |
C10H12S |
分子量 |
164.27 g/mol |
IUPAC名 |
2-methylprop-1-enylsulfanylbenzene |
InChI |
InChI=1S/C10H12S/c1-9(2)8-11-10-6-4-3-5-7-10/h3-8H,1-2H3 |
InChIキー |
UVHYYIMOVRGUFO-UHFFFAOYSA-N |
SMILES |
CC(=CSC1=CC=CC=C1)C |
正規SMILES |
CC(=CSC1=CC=CC=C1)C |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B1651858.png)
![1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(benzo[d][1,3]dioxol-5-ylmethyl)piperidine-4-carboxamide oxalate](/img/structure/B1651859.png)







![4-[[(4-Cyanophenyl)methyl-(piperidin-3-ylmethyl)amino]methyl]benzonitrile](/img/structure/B1651872.png)




